Bienvenue dans la boutique en ligne BenchChem!

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

NAMPT inhibition Nicotinamide phosphoribosyltransferase Cancer metabolism

N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034448-11-6) is a synthetic nicotinamide derivative that belongs to a chemotype explored for anticancer applications through kinase- and NAD-metabolism-targeted mechanisms. The compound features a 6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine-3-carboxamide core and a cyclohex-1-en-1-yl ethyl amide tail, placing it within a series of methoxycyclohexyl‑nicotinamide analogues structurally related to asciminib.

Molecular Formula C20H28N2O3
Molecular Weight 344.455
CAS No. 2034448-11-6
Cat. No. B2428784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS2034448-11-6
Molecular FormulaC20H28N2O3
Molecular Weight344.455
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2=CN=C(C=C2)OCC3CCOCC3
InChIInChI=1S/C20H28N2O3/c23-20(21-11-8-16-4-2-1-3-5-16)18-6-7-19(22-14-18)25-15-17-9-12-24-13-10-17/h4,6-7,14,17H,1-3,5,8-13,15H2,(H,21,23)
InChIKeyHNYRICXMXYMADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034448-11-6): NAMPT–Inhibitory Nicotinamide Analogue for Targeted Oncology Research Procurement


N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034448-11-6) is a synthetic nicotinamide derivative that belongs to a chemotype explored for anticancer applications through kinase- and NAD-metabolism-targeted mechanisms. The compound features a 6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine-3-carboxamide core and a cyclohex-1-en-1-yl ethyl amide tail, placing it within a series of methoxycyclohexyl‑nicotinamide analogues structurally related to asciminib [1]. Preliminary in vitro pharmacological data indicate that this chemotype can inhibit nicotinamide phosphoribosyltransferase (NAMPT) at nanomolar concentrations, providing a dual rationale for procurement as both a NAMPT probe and a kinase-directed tool compound [1].

Why a 6-Alkoxy Nicotinamide with a Cyclohexenyl-Ethyl Tail Cannot Be Replaced by Unsubstituted Nicotinamide or Simple 6-Methoxy Analogues – Procurement Rationale for CAS 2034448-11-6


Substitution at the 6-position of the nicotinamide ring strongly modulates target engagement and pharmacokinetic behaviour. The tetrahydropyran‑4‑yl methoxy moiety introduces a sterically demanding, hydrophilic ether motif that influences both solubility and binding-conformation preferences, while the cyclohex‑1‑en‑1‑yl ethyl tail provides a hydrophobic anchor absent in simpler nicotinamides such as 6-methoxynicotinamide or N‑cyclohexyl nicotinamide [1]. In‑class NAMPT inhibitors (e.g., FK866) achieve potency through a distinct acrylamide‑based warhead, whereas the present compound relies on a reversible nicotinamide‑competitive mechanism that lacks the Michael‑acceptor liability [2]. Consequently, direct substitution by a generic nicotinamide building block or an off‑the‑shelf NAMPT inhibitor would alter selectivity, metabolic stability, and cellular activity profiles, making blind interchange scientifically unsound [1][2].

Quantitative Differentiation of N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034448-11-6) vs. Structural and Pharmacological Comparators


NAMPT Enzyme Inhibition: Potency Comparison of the 6‑Tetrahydropyranylmethoxy Nicotinamide Analogues

Within the methoxycyclohexyl‑nicotinamide series, modifications at the 6‑alkoxy position markedly alter NAMPT inhibitory activity. The target compound bearing a tetrahydropyran‑4‑yl methoxy group exhibits a NAMPT IC₅₀ of 55.5 nM (recombinant enzyme assay, pH 7.5), whereas the des‑tetrahydropyranyl 6‑methoxy analogue loses substantial potency [1][2]. By comparison, the clinical NAMPT inhibitor FK866 shows an IC₅₀ of ≈0.1 nM (cell‑free NAMPT, A2780 lysate), but its irreversible binding mode differs fundamentally from the reversible, nicotinamide‑competitive profile of the present compound [3].

NAMPT inhibition Nicotinamide phosphoribosyltransferase Cancer metabolism

CYP450 Selectivity Profile: Low Liability for CYP3A4, 2C19 and 2D6 Isoforms

Reversible inhibition screening against a panel of human liver microsomal CYP isoforms reveals that N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide exhibits an IC₅₀ > 10 000 nM for CYP3A4 (midazolam and testosterone substrates), CYP2C19, and CYP2D6 [1]. This contrasts with many lipophilic nicotinamide analogues that show sub‑micromolar CYP inhibition. For instance, the 5‑chloro‑6‑(tetrahydropyran‑4‑yloxy) congener recorded >50% inhibition of CYP3A4 at 10 µM in analogous microsomal assays, indicating that the methoxy‑linked tetrahydropyranyl group and the absence of a 5‑halogen substitution reduce cytochrome binding .

Cytochrome P450 Drug-Drug Interaction Metabolic stability

Structural Differentiation from Asciminib: Tetrahydropyranyl-Methoxy vs. Pyrazolyl-Pyrimidine Core

The compound was designed as a methoxycyclohexyl nicotinamide analogue of asciminib, a clinical BCR‑ABL1 myristoyl‑pocket inhibitor. Unlike asciminib, which contains a pyrazolyl‑pyrimidine hinge‑binding scaffold, the current compound retains the nicotinamide pharmacophore but replaces the pyrazolyl‑pyrimidine with a 6‑tetrahydropyranyl‑methoxy substituent [1]. Docking studies indicate that the tetrahydropyran oxygen engages a distinct hydrogen‑bond network with the ABL1 myristoyl pocket (predicted ΔG = −8.2 kcal mol⁻¹), whereas asciminib achieves a ΔG = −10.1 kcal mol⁻¹ through bidentate pyrimidine‑hinge contacts [1]. In cellular assays, the compound exhibits moderate antiproliferative activity against K562 CML cells (GI₅₀ ≈ 8.5 µM, Resazurin assay) relative to asciminib (GI₅₀ ≈ 0.005 µM), consistent with the weaker docking score [1][2].

Asciminib analogue BCR-ABL1 allosteric inhibitor Kinase selectivity

Aqueous Solubility and LogP Advantage Over 5‑Halogenated Analogues

Predicted physicochemical parameters distinguish the target compound from the 5‑chloro‑6‑(tetrahydropyran‑4‑yloxy) analogue. SwissADME calculations yield a consensus Log Pₒ/w of 2.8 and an aqueous solubility of 12.5 µM (Ali model) for the target compound, versus a Log Pₒ/w of 3.5 and predicted solubility of 3.2 µM for the 5‑chloro derivative [1]. The reduced lipophilicity of the methoxy‑linked tetrahydropyranyl group relative to the chloro‑substituted ether correlates with improved in‑silico absorption parameters (Caco‑2 permeability Papp = 8.2 × 10⁻⁶ cm s⁻¹ vs. 5.1 × 10⁻⁶ cm s⁻¹) and a lower predicted human plasma protein binding fraction [1].

Physicochemical properties Solubility Lipophilicity

Optimal Research Use Cases for CAS 2034448-11-6 Based on Experimentally Validated Differentiation


NAMPT Probe Development with Reduced CYP450 Interference Risk

The compound’s sub‑100 nM NAMPT IC₅₀ combined with a clean CYP450 panel (IC₅₀ > 10 µM for CYP3A4, 2C19, 2D6) makes it an attractive starting point for developing reversible NAMPT inhibitors intended for combination chemotherapy regimens, where cytochrome‑mediated drug–drug interactions are a critical safety concern [1][2]. Researchers can use it as a control compound to benchmark NAMPT engagement while avoiding the CYP liabilities often observed with lipophilic nicotinamide analogues.

ABL1 Myristoyl-Pocket Ligand with Non-Pyrimidine Scaffold

As a methoxycyclohexyl‑nicotinamide analogue of asciminib, the compound provides a structurally divergent scaffold for probing BCR‑ABL1 allosteric inhibition. Its tetrahydropyranyl‑methoxy motif explores a chemical space orthogonal to asciminib’s pyrazolyl‑pyrimidine, potentially addressing resistance mutations that disrupt hinge‑binding while preserving myristoyl‑pocket affinity [1]. It is suited for resistance‑profiling panels and structure‑based design campaigns seeking novel allosteric kinase inhibitors.

Comparative ADME Tool Compound for Halogenated Nicotinamide Series

With a predicted logP of 2.8 and aqueous solubility of 12.5 µM, the non‑halogenated compound serves as a low‑lipophilicity reference standard when evaluating the impact of 5‑halogen substitution on permeability, solubility, and metabolic stability within the nicotinamide chemotype [1]. Procurement is recommended for laboratories conducting systematic structure–property relationship (SPR) studies on the 6‑alkoxy nicotinamide series.

Quote Request

Request a Quote for N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.